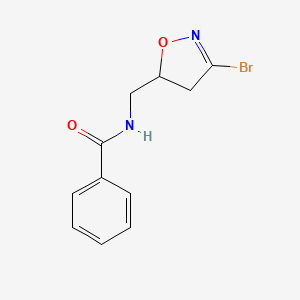
N-((3-Bromo-4,5-dihydroisoxazol-5-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-Bromo-4,5-dihidroisoxazol-5-il)metil)benzamida es un compuesto que pertenece a la clase de derivados de isoxazol. Los isoxazoles son compuestos heterocíclicos de cinco miembros que contienen un átomo de oxígeno y uno de nitrógeno en posiciones adyacentes.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-((3-Bromo-4,5-dihidroisoxazol-5-il)metil)benzamida típicamente involucra un proceso de varios pasos. Un método común es la reacción de cicloadición dipolar 1,3 entre un éster alílico y un óxido de nitrilo derivado del benzaldehído. El óxido de nitrilo se genera a partir de la oxima mediante oxidación con hipoclorito de sodio bajo activación ultrasónica del sistema bifásico . La reacción ocurre bajo condiciones suaves y proporciona el derivado de isoxazol deseado con un buen rendimiento.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. El enfoque general implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción y garantizar que el proceso sea rentable y ecológico.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-((3-Bromo-4,5-dihidroisoxazol-5-il)metil)benzamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Sustitución: El átomo de bromo en el compuesto puede ser sustituido por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: El hipoclorito de sodio se usa comúnmente para reacciones de oxidación.
Reducción: Se pueden usar agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se pueden usar nucleófilos como aminas o tioles para reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de oximas, mientras que las reacciones de sustitución pueden producir varios derivados de isoxazol sustituidos.
Aplicaciones Científicas De Investigación
N-((3-Bromo-4,5-dihidroisoxazol-5-il)metil)benzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en el estudio de las vías y mecanismos biológicos.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N-((3-Bromo-4,5-dihidroisoxazol-5-il)metil)benzamida involucra su interacción con objetivos moleculares específicos. El anillo de isoxazol puede interactuar con varias enzimas y receptores, modulando su actividad. Las vías y objetivos exactos dependen de la aplicación específica y del sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos Similares
Isoxazol: Una estructura de anillo de cinco miembros básica con un átomo de oxígeno y uno de nitrógeno.
3,5-Disustituido Isoxazol: Derivados de isoxazol con sustituciones en las posiciones 3 y 5.
Benzamida: Un derivado de amida simple del ácido benzoico.
Singularidad
N-((3-Bromo-4,5-dihidroisoxazol-5-il)metil)benzamida es única debido a la presencia del átomo de bromo y el patrón de sustitución específico en el anillo de isoxazol. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones .
Propiedades
Fórmula molecular |
C11H11BrN2O2 |
|---|---|
Peso molecular |
283.12 g/mol |
Nombre IUPAC |
N-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methyl]benzamide |
InChI |
InChI=1S/C11H11BrN2O2/c12-10-6-9(16-14-10)7-13-11(15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,15) |
Clave InChI |
GYHHXJYGMSVAID-UHFFFAOYSA-N |
SMILES canónico |
C1C(ON=C1Br)CNC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















